molecular formula C20H19NO4S2 B4084738 Ethyl 2-(2-phenoxypropanoylamino)-4-thiophen-2-ylthiophene-3-carboxylate

Ethyl 2-(2-phenoxypropanoylamino)-4-thiophen-2-ylthiophene-3-carboxylate

Cat. No.: B4084738
M. Wt: 401.5 g/mol
InChI Key: VFIVTFOLCQUHMQ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-phenoxypropanoylamino)-4-thiophen-2-ylthiophene-3-carboxylate is a complex organic compound with a unique structure that includes phenoxy, thiophene, and carboxylate groups

Preparation Methods

The synthesis of Ethyl 2-(2-phenoxypropanoylamino)-4-thiophen-2-ylthiophene-3-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

    Formation of the phenoxypropanoyl intermediate: This step involves the reaction of phenol with propanoyl chloride in the presence of a base to form 2-phenoxypropanoyl chloride.

    Amidation reaction: The 2-phenoxypropanoyl chloride is then reacted with an amine to form the 2-phenoxypropanoylamino intermediate.

    Thiophene ring formation: The thiophene ring is introduced through a cyclization reaction involving sulfur-containing reagents.

    Esterification: Finally, the carboxylate group is introduced through an esterification reaction with ethanol.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Ethyl 2-(2-phenoxypropanoylamino)-4-thiophen-2-ylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenoxy and thiophene rings, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-(2-phenoxypropanoylamino)-4-thiophen-2-ylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-phenoxypropanoylamino)-4-thiophen-2-ylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Ethyl 2-(2-phenoxypropanoylamino)-4-thiophen-2-ylthiophene-3-carboxylate can be compared with similar compounds such as:

    Phenoxyethanol: A glycol ether with antimicrobial properties.

    Thiophene derivatives: Compounds containing the thiophene ring, known for their diverse biological activities.

    Carboxylate esters: Compounds with carboxylate groups, widely used in organic synthesis.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(2-phenoxypropanoylamino)-4-thiophen-2-ylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S2/c1-3-24-20(23)17-15(16-10-7-11-26-16)12-27-19(17)21-18(22)13(2)25-14-8-5-4-6-9-14/h4-13H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIVTFOLCQUHMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)C(C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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